molecular formula C12H13BrN2O B7977041 7-Bromo-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one

7-Bromo-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B7977041
M. Wt: 281.15 g/mol
InChI Key: FGNDHDUHBORAGQ-UHFFFAOYSA-N
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Description

7-Bromo-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure substituted with a bromine atom at the 7th position and an isobutyl group at the 3rd position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-5-bromobenzamide and isobutyraldehyde.

    Cyclization Reaction: The key step involves the cyclization of 2-amino-5-bromobenzamide with isobutyraldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the quinazolinone core.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems for purification and quality control ensures the consistent production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The quinazolinone core can undergo oxidation to form quinazoline derivatives or reduction to form dihydroquinazoline derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted quinazolinones are formed.

    Oxidation Products: Quinazoline derivatives.

    Reduction Products: Dihydroquinazoline derivatives.

Scientific Research Applications

7-Bromo-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isobutyl group contribute to the compound’s binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-3-(2-methylpropyl)quinazolin-4-one: Lacks the dihydro moiety, which may affect its biological activity and chemical reactivity.

    3-(2-Methylpropyl)-3,4-dihydroquinazolin-4-one: Lacks the bromine atom, which may reduce its potency as an enzyme inhibitor.

    7-Bromo-3-(2-methylpropyl)-quinazoline: Contains a quinazoline core instead of quinazolinone, which may alter its pharmacological properties.

Uniqueness

7-Bromo-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one is unique due to the presence of both the bromine atom and the isobutyl group, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific research applications.

Properties

IUPAC Name

7-bromo-3-(2-methylpropyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c1-8(2)6-15-7-14-11-5-9(13)3-4-10(11)12(15)16/h3-5,7-8H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNDHDUHBORAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC2=C(C1=O)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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